6-methylsulfanyl-2-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-3,4-dihydro-1H-isoquinoline
Overview
Description
6-methylsulfanyl-2-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-3,4-dihydro-1H-isoquinoline is a complex organic compound with a unique structure that includes multiple functional groups such as sulfanyl, sulfonyl, and imidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylsulfanyl-2-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-3,4-dihydro-1H-isoquinoline typically involves multiple steps. The process begins with the preparation of the imidazole ring, followed by the introduction of the oxolan-2-ylmethyl group. The final steps involve the addition of the methylsulfanyl and methylsulfonyl groups under controlled conditions to ensure the correct positioning of these functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as the implementation of purification techniques to ensure the final product is of high purity.
Chemical Reactions Analysis
Types of Reactions
6-methylsulfanyl-2-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-3,4-dihydro-1H-isoquinoline can undergo various types of chemical reactions including:
Oxidation: The sulfanyl group can be oxidized to a sulfonyl group.
Reduction: The sulfonyl group can be reduced back to a sulfanyl group.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions typically require the presence of a strong base or acid to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would result in the formation of a sulfonyl group, while reduction of the sulfonyl group would regenerate the sulfanyl group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-methylsulfanyl-2-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-3,4-dihydro-1H-isoquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methylsulfanyl-6-polyfluoroalkyl-pyrimidin-4-ones: These compounds share the methylsulfanyl group and have similar reactivity.
4-methylsulfonylphenyl indole derivatives: These compounds also contain sulfonyl groups and have been studied for their biological activities.
Uniqueness
What sets 6-methylsulfanyl-2-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-3,4-dihydro-1H-isoquinoline apart is its combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure gives it distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
6-methylsulfanyl-2-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S2/c1-27-19-6-5-16-12-22(8-7-15(16)10-19)13-17-11-21-20(28(2,24)25)23(17)14-18-4-3-9-26-18/h5-6,10-11,18H,3-4,7-9,12-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRZCKDIBYPEJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(CN(CC2)CC3=CN=C(N3CC4CCCO4)S(=O)(=O)C)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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